N-[(4-Methylphenyl)sulfanyl]propan-2-amine
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Overview
Description
N-[(4-Methylphenyl)sulfanyl]propan-2-amine: is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a 4-methylphenyl ring, which is further connected to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of 4-methylphenylsulfanylpropanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-[(4-Methylphenyl)sulfanyl]propan-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N-[(4-Methylphenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[(4-Methylphenyl)sulfanyl]ethanamine: Similar structure but with an ethyl group instead of a propyl group.
N-[(4-Methylphenyl)sulfanyl]butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: N-[(4-Methylphenyl)sulfanyl]propan-2-amine is unique due to its specific combination of a sulfanyl group and a propan-2-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111698-29-4 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-12-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
InChI Key |
BSBWRUGWQOGXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SNC(C)C |
Origin of Product |
United States |
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